molecular formula C26H18N2+2 B051981 Dimethyldiazaperopyrenium CAS No. 118891-85-3

Dimethyldiazaperopyrenium

Cat. No. B051981
M. Wt: 358.4 g/mol
InChI Key: PTLVVXTVVBIZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyldiazaperopyrenium (DDP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. DDP is a polycyclic aromatic compound that consists of a nitrogen-containing heterocyclic ring and a pyrene moiety.

Mechanism Of Action

The mechanism of action of Dimethyldiazaperopyrenium is not fully understood, but it is believed to involve the intercalation of Dimethyldiazaperopyrenium into DNA, leading to the inhibition of DNA replication and transcription. Dimethyldiazaperopyrenium has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Dimethyldiazaperopyrenium has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA replication and transcription, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cell proliferation and survival. Dimethyldiazaperopyrenium has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Dimethyldiazaperopyrenium has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to intercalate into DNA, and its potential as a lead compound for the development of new drugs. However, Dimethyldiazaperopyrenium also has some limitations, including its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research on Dimethyldiazaperopyrenium, including the development of new synthetic methods for Dimethyldiazaperopyrenium and its analogs, the investigation of the structure-activity relationship of Dimethyldiazaperopyrenium and its derivatives, the exploration of the potential applications of Dimethyldiazaperopyrenium in other fields, such as materials science and environmental chemistry, and the development of new drugs based on Dimethyldiazaperopyrenium for the treatment of cancer and other diseases.
Conclusion
In conclusion, Dimethyldiazaperopyrenium is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Dimethyldiazaperopyrenium have been discussed in this paper. Further research on Dimethyldiazaperopyrenium and its derivatives is needed to fully understand their potential applications and limitations.

Synthesis Methods

Dimethyldiazaperopyrenium can be synthesized using various methods, including the reaction of pyrene with diazaperopyrene or the reaction of pyrene with N-methyl-diazaperopyrene. The most commonly used method for the synthesis of Dimethyldiazaperopyrenium involves the reaction of pyrene with N-methyl-diazaperopyrene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction yields Dimethyldiazaperopyrenium as a yellow crystalline solid with a melting point of 241-243°C.

Scientific Research Applications

Dimethyldiazaperopyrenium has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, Dimethyldiazaperopyrenium has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In drug discovery, Dimethyldiazaperopyrenium has been used as a lead compound for the development of new drugs targeting cancer and other diseases. In biochemistry, Dimethyldiazaperopyrenium has been used as a tool to study the interaction between DNA and various proteins.

properties

CAS RN

118891-85-3

Product Name

Dimethyldiazaperopyrenium

Molecular Formula

C26H18N2+2

Molecular Weight

358.4 g/mol

IUPAC Name

7,18-dimethyl-7,18-diazoniaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,7,10,13(23),14,16(24),17,19,21,25-tridecaene

InChI

InChI=1S/C26H18N2/c1-27-11-15-3-7-19-21-9-5-17-13-28(2)14-18-6-10-22(26(21)24(17)18)20-8-4-16(12-27)23(15)25(19)20/h3-14H,1-2H3/q+2

InChI Key

PTLVVXTVVBIZIR-UHFFFAOYSA-N

SMILES

C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C

Canonical SMILES

C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C

Other CAS RN

118891-85-3

synonyms

dimethyldiazaperopyrenium
dimethyldiazaperopyrenium dichloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.